molecular formula C23H28N4O3S B2627745 3-(2-methoxyethyl)-5-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1111961-25-1

3-(2-methoxyethyl)-5-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2627745
CAS No.: 1111961-25-1
M. Wt: 440.56
InChI Key: USEIMSBDFAAFCP-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-5-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolo[3,2-d]pyrimidin-4-one core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-5-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the pyrrolo[3,2-d]pyrimidin-4-one core, followed by the introduction of various substituents such as the methoxyethyl, methyl, and phenyl groups. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-5-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly for targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-5-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidin-5-one: Another compound with a similar core structure but different substituents.

    Pyrrolo[2,3-d]pyrimidin-7-one: Similar core structure with variations in the position of substituents.

    1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl: A compound with a different core but similar substituents.

Uniqueness

The uniqueness of 3-(2-methoxyethyl)-5-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one lies in its specific combination of substituents and the resulting biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(2-methoxyethyl)-5-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-25-15-18(17-9-5-3-6-10-17)20-21(25)22(29)27(13-14-30-2)23(24-20)31-16-19(28)26-11-7-4-8-12-26/h3,5-6,9-10,15H,4,7-8,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEIMSBDFAAFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=N2)SCC(=O)N3CCCCC3)CCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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